4-chloro-N-(dicyclopropylmethyl)aniline
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Overview
Description
4-chloro-N-(dicyclopropylmethyl)aniline is an organic compound with the molecular formula C13H16ClN It is a derivative of aniline, where the hydrogen atom on the nitrogen is replaced by a dicyclopropylmethyl group, and a chlorine atom is attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(dicyclopropylmethyl)aniline can be achieved through several methods:
Nucleophilic Aromatic Substitution: This method involves the reaction of 4-chloronitrobenzene with dicyclopropylmethylamine, followed by reduction of the nitro group to an amine.
Palladium-Catalyzed Amination: This method uses palladium catalysts to facilitate the coupling of 4-chlorobenzene with dicyclopropylmethylamine.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
High-Temperature Reactions: Conducting reactions at elevated temperatures to increase reaction rates.
Catalyst Use: Employing catalysts to enhance reaction efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(dicyclopropylmethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions include various substituted aniline derivatives, which can be further utilized in different applications.
Scientific Research Applications
4-chloro-N-(dicyclopropylmethyl)aniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-chloro-N-(dicyclopropylmethyl)aniline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, affecting their function.
Pathways Involved: It may influence various biochemical pathways, leading to changes in cellular processes and responses.
Comparison with Similar Compounds
4-chloro-N-(dicyclopropylmethyl)aniline can be compared with other similar compounds, such as dichloroanilines:
Dichloroanilines: These compounds have two chlorine atoms attached to the benzene ring and exhibit different chemical and physical properties.
Uniqueness: The presence of the dicyclopropylmethyl group in this compound imparts unique steric and electronic effects, distinguishing it from other aniline derivatives.
Similar Compounds
- 2,3-Dichloroaniline
- 2,4-Dichloroaniline
- 2,5-Dichloroaniline
- 2,6-Dichloroaniline
- 3,4-Dichloroaniline
- 3,5-Dichloroaniline
Properties
Molecular Formula |
C13H16ClN |
---|---|
Molecular Weight |
221.72 g/mol |
IUPAC Name |
4-chloro-N-(dicyclopropylmethyl)aniline |
InChI |
InChI=1S/C13H16ClN/c14-11-5-7-12(8-6-11)15-13(9-1-2-9)10-3-4-10/h5-10,13,15H,1-4H2 |
InChI Key |
QRFSFUKPHUCQBI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(C2CC2)NC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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